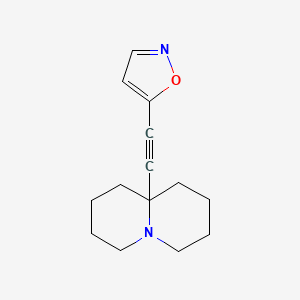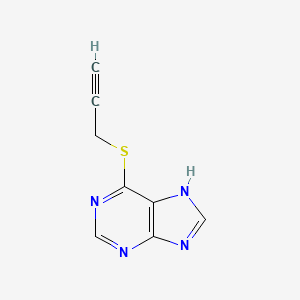
1H-Purine, 6-(2-propynylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine, 6-(2-propynylthio)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a propynylthio group at the 6-position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Purine, 6-(2-propynylthio)- can be synthesized through the reaction of purinethiones with propynylthio derivatives. The synthesis involves the conversion of purinethiones into propynylthio derivatives, which are then further transformed via a Mannich reaction with paraformaldehyde and secondary amines such as pyrrolidine, piperidine, morpholine, and diethylamine in dry dioxane .
Industrial Production Methods: While specific industrial production methods for 1H-Purine, 6-(2-propynylthio)- are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1H-Purine, 6-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propynylthio group to other functional groups.
Substitution: The propynylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted purine derivatives .
科学的研究の応用
1H-Purine, 6-(2-propynylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Due to its biological activities, 1H-Purine, 6-(2-propynylthio)- is being investigated for potential therapeutic applications, particularly in cancer treatment.
作用機序
The mechanism of action of 1H-Purine, 6-(2-propynylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit protein kinases and other enzymes critical for cancer cell growth, leading to cell cycle arrest and apoptosis .
類似化合物との比較
6-Mercaptopurine: A thiopurine derivative used as an anticancer and immunosuppressive drug.
6-Thioguanine: Another thiopurine derivative with similar applications.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Uniqueness: 1H-Purine, 6-(2-propynylthio)- is unique due to the presence of the propynylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
特性
CAS番号 |
79515-86-9 |
|---|---|
分子式 |
C8H6N4S |
分子量 |
190.23 g/mol |
IUPAC名 |
6-prop-2-ynylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H6N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h1,4-5H,3H2,(H,9,10,11,12) |
InChIキー |
XUTFGQCVGBZCJL-UHFFFAOYSA-N |
正規SMILES |
C#CCSC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


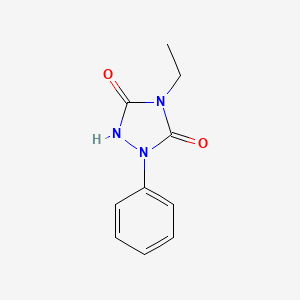
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
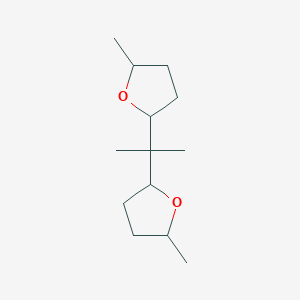
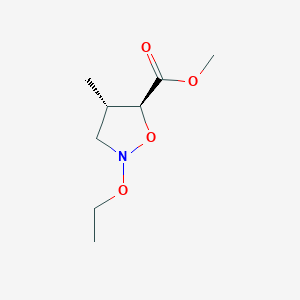
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
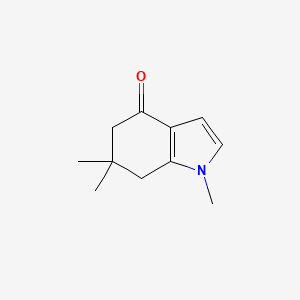
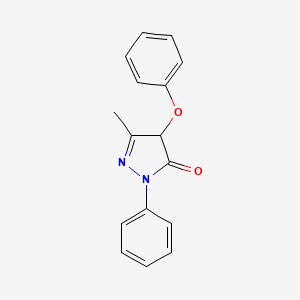
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
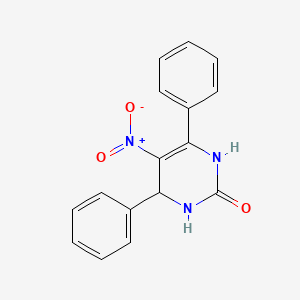
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
